L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide
CAS No.: 605671-51-0
Cat. No.: VC16863684
Molecular Formula: C32H57N11O9
Molecular Weight: 739.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605671-51-0 |
|---|---|
| Molecular Formula | C32H57N11O9 |
| Molecular Weight | 739.9 g/mol |
| IUPAC Name | (2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
| Standard InChI | InChI=1S/C32H57N11O9/c1-17(2)15-22(30(50)39-18(3)28(48)41-20(27(37)47)7-4-5-13-33)40-26(46)16-38-29(49)21(10-12-25(36)45)42-31(51)23-8-6-14-43(23)32(52)19(34)9-11-24(35)44/h17-23H,4-16,33-34H2,1-3H3,(H2,35,44)(H2,36,45)(H2,37,47)(H,38,49)(H,39,50)(H,40,46)(H,41,48)(H,42,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |
| Standard InChI Key | ZUKCHHOKBCFPPP-LLINQDLYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N |
Introduction
L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide is a complex peptide composed of seven amino acids: glutamine, proline, glycine, leucine, alanine, and lysine. This compound is notable for its specific sequence, which contributes to its unique structural and functional properties. The peptide bond formation between these amino acids results in a molecule with potential bioactive properties that may influence various physiological processes.
Synthesis Methods
The synthesis of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide can be achieved through several methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Each method has its advantages and disadvantages regarding yield, purity, and scalability.
Biological Activities and Potential Applications
This peptide exhibits various biological activities due to its amino acid composition. Some notable activities include neuroprotection and potential roles in cognitive function enhancement. The exact mechanisms of action and efficacy in these areas require further investigation through in vitro and in vivo studies.
| Compound | Structure Type | Primary Activity | Unique Features |
|---|---|---|---|
| L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide | Linear | Neuroprotection | Unique sequence enhances cognitive function |
| L-Arginyl-Glycyl-Aspartic Acid | Linear | Cell adhesion | Different functional roles |
| L-Leucine-Enkephalin | Linear | Pain modulation | Shorter sequence affects activity |
| Cyclosporin A | Cyclic | Immunosuppression | Cyclic structure alters pharmacokinetics |
Research and Development
Research into the applications of L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide is ongoing, with clinical trials needed to validate efficacy and safety. These studies are crucial for developing therapeutic strategies that utilize this compound effectively.
Comparison with Similar Compounds
L-Glutaminyl-L-prolyl-L-glutaminylglycyl-L-leucyl-L-alanyl-L-lysinamide shares structural similarities with various peptides but possesses unique characteristics due to its specific sequence and composition. For example, it differs from compounds like Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-lysine, which has a different amino acid sequence and molecular weight (703.8 g/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume